![molecular formula C19H14BrClN2O3 B4161415 METHYL 2-({[6-BROMO-2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE](/img/structure/B4161415.png)
METHYL 2-({[6-BROMO-2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE
描述
Methyl N-{[6-bromo-2-(2-chlorophenyl)-4-quinolinyl]carbonyl}glycinate is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core substituted with bromine and chlorine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[6-BROMO-2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated quinoline derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl N-{[6-bromo-2-(2-chlorophenyl)-4-quinolinyl]carbonyl}glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dehalogenated quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
Methyl N-{[6-bromo-2-(2-chlorophenyl)-4-quinolinyl]carbonyl}glycinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of METHYL 2-({[6-BROMO-2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
Methyl 6-bromo-2-chloronicotinate: A related compound with similar halogen substitutions on a nicotinic acid core.
Methyl 2-bromobenzoate: Another brominated compound used in organic synthesis.
Uniqueness
Methyl N-{[6-bromo-2-(2-chlorophenyl)-4-quinolinyl]carbonyl}glycinate is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new chemical entities and exploring novel therapeutic applications.
属性
IUPAC Name |
methyl 2-[[6-bromo-2-(2-chlorophenyl)quinoline-4-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2O3/c1-26-18(24)10-22-19(25)14-9-17(12-4-2-3-5-15(12)21)23-16-7-6-11(20)8-13(14)16/h2-9H,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNXLWQUNGRZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4161341.png)
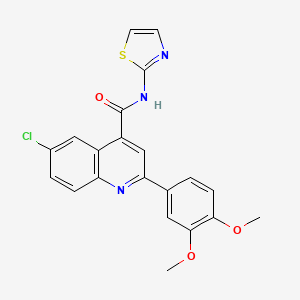
![7-chloro-8-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161364.png)
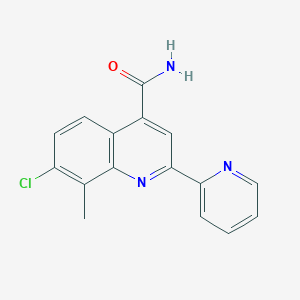
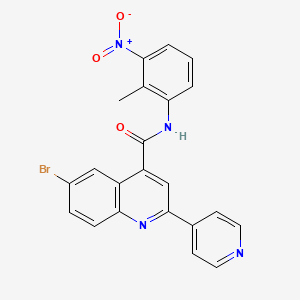
![6-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161373.png)
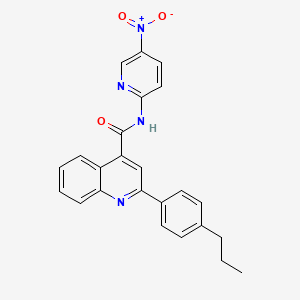
![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4161383.png)
![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4161391.png)
![4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-phenylquinoline hydrochloride](/img/structure/B4161394.png)
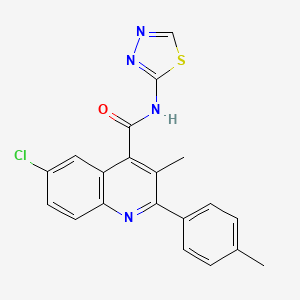
![4-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-methylphenyl)quinoline](/img/structure/B4161413.png)
-yl)methanone](/img/structure/B4161416.png)
![6-bromo-N-[2-(butan-2-yl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B4161427.png)
